molecular formula C14H17ClN2O3 B6897195 N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]azetidine-1-carboxamide

N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]azetidine-1-carboxamide

Cat. No.: B6897195
M. Wt: 296.75 g/mol
InChI Key: OCXNJMARZSSYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]azetidine-1-carboxamide is a synthetic organic compound characterized by a unique structure that includes a benzodioxepin ring, a chloro substituent, and an azetidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Benzodioxepin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepin ring.

    Azetidine Carboxamide Formation: The final step involves the coupling of the benzodioxepin intermediate with azetidine-1-carboxamide under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxepin ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the chloro substituent or the carbonyl group in the carboxamide moiety, using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dechlorinated or reduced carbonyl derivatives.

    Substitution: Formation of substituted benzodioxepin derivatives.

Scientific Research Applications

N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]azetidine-1-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.

    Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism of action.

Comparison with Similar Compounds

    N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]azetidine-1-carboxamide: shares structural similarities with other benzodioxepin derivatives and azetidine carboxamides.

Uniqueness:

  • The presence of both the benzodioxepin ring and the azetidine carboxamide moiety in a single molecule distinguishes it from other compounds. This unique combination may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-11-7-10(9-16-14(18)17-3-1-4-17)8-12-13(11)20-6-2-5-19-12/h7-8H,1-6,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXNJMARZSSYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)NCC2=CC3=C(C(=C2)Cl)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.